6-Methoxyimidazo[1,2-A]pyridine-3-carboxylic acid
Overview
Description
“6-Methoxyimidazo[1,2-A]pyridine-3-carboxylic acid” is a chemical compound with the molecular weight of 192.17 . It is a yellow to brown solid and is stored in a refrigerator .
Synthesis Analysis
While specific synthesis methods for “this compound” were not found, there are related studies on the synthesis of imidazo[1,2-a]pyridine compounds . For instance, a library of 3-amino-imidazo[1,2-a]-pyridines was synthesized employing microwave-assisted one-pot Ugi-type multi-component reaction .
Molecular Structure Analysis
The IUPAC name for this compound is 6-methoxyimidazo[1,2-a]pyridine-2-carboxylic acid . The InChI code is 1S/C9H8N2O3/c1-14-6-2-3-8-10-7(9(12)13)5-11(8)4-6/h2-5H,1H3,(H,12,13) .
Physical and Chemical Properties Analysis
This compound is a yellow to brown solid . It has a molecular weight of 192.17 . The storage temperature is at room temperature .
Scientific Research Applications
Synthesis and Characterization
- The synthesis and characterization of 6-methoxyimidazo[1,2-b]pyridazines have been explored, demonstrating the versatility of this heterocyclic system in undergoing reactions like the Mannich reaction and providing insights into its structural properties through NMR spectra and acidity constants (Lombardino, 1968).
- A novel synthesis route for 2-mercapto-5-methoxyimidazo[4,5-b]pyridine has been developed, highlighting the methodological advancements in creating structurally complex imidazo pyridine derivatives (Liu Tian-yu, 2010).
- Research into the synthesis of novel heterocyclic compounds from 2-carboxy-6-methoxybenzofuran-3-acetic acid anhydride has led to the creation of a range of polycyclic heteroaromatic compounds, showcasing the chemical diversity achievable with this core structure (Patankar et al., 2008).
Biological Activities
- The antiinflammatory and analgesic activities of 2‐phenylimidazo[1,2‐a]pyridine‐3‐carboxylic acid derivatives have been evaluated, identifying compounds with potential therapeutic benefits. The study also examines the structure-activity relationship, providing insights into the molecular features contributing to these biological effects (Di Chiacchio et al., 1998).
Drug Development and Therapeutic Applications
- Research has also focused on the development of novel 5-hydroxytryptamine (5-HT3) receptor antagonists from conformationally restricted fused imidazole derivatives. These studies offer valuable information for the design of drugs targeting the 5-HT3 receptor, with implications for treating conditions like irritable bowel syndrome and nausea associated with cancer chemotherapy (Ohta et al., 1996).
Safety and Hazards
This compound is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area . In case of contact with skin or eyes, it is recommended to wash with plenty of water and seek medical attention if irritation persists .
Mechanism of Action
Target of action
Imidazo[1,2-a]pyridines have been recognized as a “drug prejudice” scaffold for its wide range of applications in medicinal chemistry . .
Mode of action
Some imidazo[1,2-a]pyridines have shown significant activity against multidrug-resistant tb (mdr-tb) and extensively drug-resistant tb (xdr-tb) .
Biochemical pathways
Imidazo[1,2-a]pyridines in general are known to interact with various biochemical pathways, but the specifics would depend on the exact compound and its targets .
Biochemical Analysis
Biochemical Properties
6-Methoxyimidazo[1,2-A]pyridine-3-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, facilitating or inhibiting specific biochemical pathways. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs and endogenous compounds. The nature of these interactions often involves the binding of this compound to the active site of the enzyme, leading to either activation or inhibition of the enzyme’s activity .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the mitogen-activated protein kinase (MAPK) pathway, which is involved in cell growth and differentiation. Additionally, this compound can alter the expression of genes related to apoptosis and cell cycle regulation .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to changes in their conformation and activity. For instance, it may inhibit the activity of certain kinases by binding to their ATP-binding sites, thereby preventing phosphorylation of target proteins. Additionally, this compound can modulate gene expression by interacting with transcription factors or epigenetic regulators .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its activity may diminish over extended periods due to degradation. Long-term exposure to this compound has been associated with sustained changes in cellular metabolism and gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as anti-inflammatory or anti-cancer properties. At higher doses, it can lead to toxic or adverse effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic outcome without causing significant toxicity .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized primarily by cytochrome P450 enzymes, leading to the formation of various metabolites. These metabolites can further interact with other enzymes and cofactors, affecting metabolic flux and metabolite levels. The compound’s metabolism can influence its pharmacokinetics and pharmacodynamics, determining its efficacy and safety profile.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions can affect the compound’s localization and accumulation in different cellular compartments. For example, it may be actively transported into the mitochondria or nucleus, where it can exert its biochemical effects. The distribution of this compound is crucial for its overall activity and function .
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, the compound may localize to the endoplasmic reticulum, where it can interact with enzymes involved in protein folding and modification. The subcellular localization of this compound can influence its biochemical properties and cellular effects.
Properties
IUPAC Name |
6-methoxyimidazo[1,2-a]pyridine-3-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O3/c1-14-6-2-3-8-10-4-7(9(12)13)11(8)5-6/h2-5H,1H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HIUHJNOOMXAGST-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN2C(=NC=C2C(=O)O)C=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90717074 | |
Record name | 6-Methoxyimidazo[1,2-a]pyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90717074 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
944896-44-0 | |
Record name | 6-Methoxyimidazo[1,2-a]pyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90717074 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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